![molecular formula C9H19N3O B1468153 2-(3-aminopyrrolidin-1-yl)-N-propylacetamide CAS No. 1247131-11-8](/img/structure/B1468153.png)
2-(3-aminopyrrolidin-1-yl)-N-propylacetamide
Overview
Description
The compound “2-(3-aminopyrrolidin-1-yl)-N-propylacetamide” is a derivative of pyrrolidine . Pyrrolidine is a cyclic secondary amine, also classified as a saturated heterocycle . It’s a colorless liquid that is miscible with water and most organic solvents .
Synthesis Analysis
While specific synthesis methods for “2-(3-aminopyrrolidin-1-yl)-N-propylacetamide” are not available, pyrrolidine derivatives can be synthesized through various methods . One common method involves ring construction from different cyclic or acyclic precursors . Another involves the functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of “2-(3-aminopyrrolidin-1-yl)-N-propylacetamide” would likely include a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The 3-aminopyrrolidin-1-yl group suggests the presence of an amine group on the third carbon of the pyrrolidine ring .Chemical Reactions Analysis
The reactivity of “2-(3-aminopyrrolidin-1-yl)-N-propylacetamide” would likely be influenced by the presence of the amine and acetamide groups . These functional groups can participate in a variety of chemical reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(3-aminopyrrolidin-1-yl)-N-propylacetamide” would be influenced by its molecular structure. For instance, pyrrolidine is a colorless liquid that is miscible with water and most organic solvents .Scientific Research Applications
Drug Development and Synthesis
The pyrrolidine ring is a common feature in many biologically active compounds due to its ability to efficiently explore pharmacophore space because of its sp3-hybridization. This characteristic allows for the creation of drugs with specific target selectivity. The compound can be utilized in the synthesis of novel drugs that require a pyrrolidine moiety for their biological activity. Its structure can contribute to the stereochemistry of the molecule, influencing its interaction with biological targets .
Enantiomeric Analysis of NSAIDs
Nonsteroidal anti-inflammatory drugs (NSAIDs) often exist as chiral molecules, and their enantiomers can exhibit varied pharmacological effects. The subject compound can be employed in the enantiomeric analysis of NSAIDs, providing insights into their pharmacokinetics and pharmacodynamics. This analysis is essential for drug design, optimization, and personalized medicine, ensuring improved therapeutic outcomes and patient safety .
Antiviral Research
Pyrrolidine derivatives have shown potential in inhibiting RNA-dependent RNA polymerase (RdRp) of viruses like norovirus. “2-(3-aminopyrrolidin-1-yl)-N-propylacetamide” could be investigated for its antiviral properties, particularly in the design of compounds targeting viral replication mechanisms. This research could lead to the development of new antiviral drugs .
Stereoselective Synthesis
The stereogenicity of the pyrrolidine ring allows for the creation of stereoselective compounds, which are crucial in the development of drugs with specific enantiomeric configurations. The compound can be used to synthesize stereoselective molecules that can interact with enantioselective proteins, leading to a different biological profile of drug candidates .
Three-Dimensional Molecular Design
Due to the non-planarity of the pyrrolidine ring, compounds like “2-(3-aminopyrrolidin-1-yl)-N-propylacetamide” can increase three-dimensional (3D) coverage in molecular design. This feature is beneficial in creating molecules that can better interact with biological targets, enhancing drug efficacy and selectivity .
Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring, such as this one, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Mode of Action
It is known that the pyrrolidine ring and its derivatives have been characterized by target selectivity . This suggests that the compound may interact with its targets in a specific manner, leading to changes in the biological system.
Biochemical Pathways
It is known that pyrrolidine derivatives have been associated with various biological activities . This suggests that the compound may affect multiple biochemical pathways, leading to downstream effects.
Pharmacokinetics
It is known that the introduction of heteroatomic fragments in molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
It is known that compounds with a pyrrolidine ring have been associated with various biological activities . This suggests that the compound may have multiple effects at the molecular and cellular level.
Action Environment
It is known that the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins . This suggests that the compound’s action may be influenced by its environment.
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(3-aminopyrrolidin-1-yl)-N-propylacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3O/c1-2-4-11-9(13)7-12-5-3-8(10)6-12/h8H,2-7,10H2,1H3,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKJKPSJZNMXZFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CN1CCC(C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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